molecular formula C17H19N3O5S B2870291 methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-14-6

methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2870291
CAS No.: 946353-14-6
M. Wt: 377.42
InChI Key: UVDCSPZEDABJQX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core. Key structural elements include:

  • 4-oxo group: A ketone at position 4 of the quinazoline ring.
  • 3-substituent: A carbamoylmethyl group attached to an oxolan-2-ylmethyl moiety, introducing both hydrogen-bonding capacity (via the carbamoyl group) and lipophilicity (via the tetrahydrofuran-derived oxolane ring) .
  • 2-sulfanylidene: A thione group (=S) at position 2, which may enhance intermolecular interactions and influence tautomerism .
  • 7-carboxylate: A methyl ester at position 7, contributing to solubility in organic solvents .

The compound’s stereochemistry and 3D conformation are critical for its physicochemical properties.

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-16(23)10-4-5-12-13(7-10)19-17(26)20(15(12)22)9-14(21)18-8-11-3-2-6-25-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,18,21)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDCSPZEDABJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core and the introduction of the tetrahydrofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between a 2-cyanoacetamide derivative and chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane for several hours can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related quinazoline and benzoate derivatives, emphasizing substituent variations and functional group impacts:

Compound Name Core Structure Position 2 Position 3 Position 7 Key Functional Groups Molecular Weight
Methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Sulfanylidene (=S) Oxolan-2-ylmethyl-carbamoylmethyl Methyl carboxylate Thione, carbamoyl, oxolane, ester ~406.4 g/mol*
Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Dihydroquinazoline Sulfanyl (-SH) (2S)-oxolan-2-ylmethyl Methyl carboxylate Thiol, oxolane, ester 336.4 g/mol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide Dihydroquinazoline Sulfanyl-thioether Oxolan-2-ylmethyl Cyclopentyl carboxamide Thioether, ketone, oxolane, carboxamide ~558.1 g/mol*
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate N/A Thiadiazole-phenylcarbamoyl-methoxy bridge Methyl ester Thiadiazole, carbamoyl, ester 369.4 g/mol

* Estimated based on molecular formula.

Key Observations:

Position 2 Modifications :

  • The target compound’s sulfanylidene (=S) group distinguishes it from analogs with sulfanyl (-SH) or thioether (-S-) groups. The thione group may enhance resonance stabilization and influence tautomeric behavior compared to thiols .
  • The thiadiazole-containing benzoate derivative lacks a quinazoline core but shares ester functionality, highlighting divergent scaffold strategies.

Position 7 Functionalization :

  • Methyl carboxylate vs. cyclopentyl carboxamide : The former enhances lipophilicity, while the latter may improve target binding in biological systems .

Hydrogen-Bonding Patterns :

  • The carbamoyl group in the target compound could participate in intermolecular hydrogen bonds, as suggested by Etter’s graph-set analysis . In contrast, thiadiazole derivatives rely on aromatic π-stacking.

Research Implications and Limitations

  • Crystallographic Gaps : The absence of crystallographic data for the target compound limits conformational analysis. Tools like SHELXL or ORTEP-3 could resolve this in future studies.

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula, which highlight its functional groups and stereochemistry. Its structure includes a tetrahydroquinazoline core, a sulfanylidene group, and oxolan-2-yl substituents that suggest potential interactions with biological targets.

Molecular Formula

  • C : 16
  • H : 20
  • N : 4
  • O : 4
  • S : 1

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have been tested against various cancer cell lines, showing promising results.

Case Study: MCF-7 Cell Line

A study evaluated the anticancer effects of synthesized quinazoline derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results demonstrated that several derivatives exhibited strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The synthesized compounds showed inhibition rates ranging from 60% to 80% at concentrations of 10 µM after 48 hours of treatment.

The proposed mechanism of action for methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress, leading to cell death in susceptible cancer cells.
  • Targeting Specific Pathways : It may interact with pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the tetrahydroquinazoline scaffold via cyclization reactions.
  • Introduction of the sulfanylidene moiety through thioketone intermediates.
  • Final modifications to incorporate the oxolan group via carbamoylation reactions.

Summary Table of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationAnhydrous K2CO3, EthanolTetrahydroquinazoline scaffold
2Thioketone FormationThioureaSulfanylidene introduction
3CarbamoylationOxolan derivativeFinal compound

Toxicological Studies

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies on similar compounds have shown varying degrees of toxicity depending on dosage and administration routes.

Observations from Related Compounds

  • Neurotoxicity : Some derivatives demonstrated neurotoxic effects at high concentrations.
  • Organ Specific Toxicity : Liver and kidney functions were monitored in animal models, revealing potential hepatotoxicity at elevated doses.

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